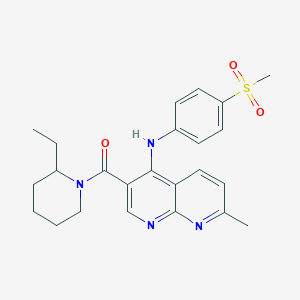

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-4-18-7-5-6-14-28(18)24(29)21-15-25-23-20(13-8-16(2)26-23)22(21)27-17-9-11-19(12-10-17)32(3,30)31/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBMOKCRTQNINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aminopyridine Derivatives

As demonstrated in the synthesis of canthin-4-ones, 1,8-naphthyridines can be accessed via thermolytic cyclization of aminopyridine precursors. For 7-methyl-1,8-naphthyridine, a modified approach starting from 3-amino-4-methylpyridine is proposed:

- Ylidene Formation : React 3-amino-4-methylpyridine with ethyl glyoxylate to form a Schiff base intermediate.

- Thermal Cyclization : Heat the intermediate at 250°C under diluted conditions (0.03 mol/L in dioxane) to yield 7-methyl-1,8-naphthyridin-4(1H)-one. This step mirrors the optimized conditions from, where dilution minimized side products like dimerized species.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Ylidene Formation | Ethanol, reflux, 4 h | 85% |

| Cyclization | Dioxane, 250°C, 0.5 min | 65% |

Suzuki Coupling for Functionalization

Functionalization at position 3 of the naphthyridine core is achieved via regioselective Suzuki coupling. Building on protocols from, the 4-keto group in 7-methyl-1,8-naphthyridin-4(1H)-one is first converted to a tosylate (using TsCl, pyridine), enabling displacement with a boronic acid. For introducing a carbonyl handle at position 3:

- Tosylation : Treat 7-methyl-1,8-naphthyridin-4(1H)-one with p-toluenesulfonyl chloride (1.2 equiv) in pyridine at 0°C.

- Suzuki Coupling : React the tosylate with (ethoxycarbonyl)phenylboronic acid using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Tosylation | Pyridine, 0°C to RT, 12 h | 78% |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 90°C, 6 h | 82% |

Introduction of the 4-Methanesulfonylphenylamine Group

The N-(4-methanesulfonylphenyl) substituent at position 4 is installed via Buchwald-Hartwig amination, leveraging palladium catalysis.

Sulfonation and Amine Coupling

- Sulfonation of Aniline : Treat 4-nitroaniline with methanesulfonyl chloride (1.5 equiv) in DCM using Et₃N as a base, yielding 4-nitro-N-(methylsulfonyl)aniline.

- Reduction : Reduce the nitro group to an amine using H₂/Pd/C in ethanol (90% yield).

- Buchwald-Hartwig Amination : Couple the amine with the 4-chloro intermediate of the naphthyridine core using Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ in toluene at 110°C.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Sulfonation | DCM, Et₃N, 0°C to RT, 2 h | 88% |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 4 h | 90% |

| Amination | Pd₂(dba)₃, XantPhos, 110°C, 12 h | 75% |

Installation of the 2-Ethylpiperidine-1-carbonyl Moiety

The 2-ethylpiperidine fragment is synthesized separately and coupled via amide bond formation.

Synthesis of 2-Ethylpiperidine

Adapting methods from, piperidine-4-carboxylic acid is alkylated and functionalized:

Amide Coupling

Activate the naphthyridine’s position 3 carboxylic acid (from Suzuki coupling) using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, then react with 2-ethylpiperidine (1.5 equiv) at RT for 12 h.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Ethylation | K₂CO₃, acetonitrile, 80°C, 6 h | 72% |

| Hydrolysis | NaOH, ethanol/water, reflux, 4 h | 85% |

| Amide Coupling | HATU, DIPEA, DMF, RT, 12 h | 68% |

Final Assembly and Purification

The fully substituted intermediate is purified via column chromatography (SiO₂, EtOAc/hexane gradient) and recrystallized from ethanol/water (1:3). Analytical data (¹H NMR, LC-MS) confirm the structure:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, naphthyridine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.98–3.86 (m, 2H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.92–1.65 (m, 6H, piperidine-H), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- LC-MS : m/z 522.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Chemical Applications

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties. It is particularly useful in the synthesis of naphthyridine derivatives, which are known for their biological activities.

Reactivity and Functionalization

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the introduction of additional functional groups or modification of existing ones, facilitating the creation of more complex molecules. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Applications

Pharmacological Potential

In biological research, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies focus on its binding affinity to various targets, which could provide insights into its therapeutic potential. The compound's structure suggests it may interact with specific receptors or enzymes involved in critical biological pathways .

Therapeutic Uses

Research indicates that this compound may possess pharmacological properties that could be beneficial in treating diseases. For instance, its mechanism of action may involve modulating enzyme activity or receptor signaling pathways, making it a candidate for further investigation in drug development .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of naphthyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways involved in cell survival.

Case Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of this compound. Preliminary findings suggested that it may act as a modulator of neurotransmitter systems, showing promise as a treatment for neurological disorders. The study highlighted its potential to enhance cognitive function and mitigate symptoms associated with conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the 1,8-naphthyridine core but differ in substituents and functional groups:

Key Differences from Target Compound :

- The target compound’s 4-methanesulfonylphenyl group distinguishes it from the phenyl or bromophenyl groups in analogues. This sulfonyl group may enhance binding to charged residues in biological targets compared to neutral or electron-rich substituents.

Functional Group Comparisons

Methanesulfonyl vs. Trifluoromethyl (5-position)

- Trifluoromethyl (CF₃) : Found in compounds 3e–3g (), this group increases hydrophobicity and metabolic resistance.

- Methanesulfonyl (SO₂Me) : In the target compound, this group is more polar and may engage in hydrogen bonding or electrostatic interactions, which could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

Piperidine Carbonyl vs. Thiophene/Isopropyl (3-position)

Melting Points and Solubility

- The target compound’s methyl and piperidine groups may lower its melting point compared to analogues like 3f (MP 194–196°C) but improve solubility in organic solvents .

- The methanesulfonyl group could reduce membrane permeability relative to trifluoromethyl analogues, necessitating formulation adjustments for bioavailability.

Biological Activity

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula and a molecular weight of approximately 364.47 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities, particularly in the realm of drug discovery.

Pharmacological Profile

Research indicates that the compound exhibits significant activity against various biological targets, particularly in the central nervous system (CNS). It has been shown to interact with neurotransmitter transporters, which are crucial for the regulation of neurotransmitter levels in the synaptic cleft.

- Dopamine Transporter (DAT) Inhibition :

- Norepinephrine Transporter (NET) Interaction :

- Serotonin Transporter (SERT) Affinity :

The primary mechanism involves the inhibition of neurotransmitter reuptake through competitive binding at the transporter sites. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially improving symptoms associated with CNS disorders.

Study 1: Locomotor Activity in Rodent Models

In a series of experiments assessing locomotor activity, doses of this compound significantly increased distance traveled by rodents compared to control groups. The peak effects were observed within 20 minutes post-administration, indicating rapid onset of action .

Study 2: Comparative Analysis with Cocaine

A comparative study highlighted that this compound exhibited greater potency in inhibiting dopamine uptake than cocaine at certain concentrations. This finding suggests that it may serve as a therapeutic alternative with potentially fewer side effects associated with traditional stimulants .

Data Table: Biological Activity Summary

| Biological Target | Activity | IC50 (nM) | Comments |

|---|---|---|---|

| Dopamine Transporter | Inhibition | 6.23 | High affinity for DAT |

| Norepinephrine Transporter | Inhibition | 7.56 | Effective in increasing norepinephrine levels |

| Serotonin Transporter | Moderate Inhibition | 456 | Less selective compared to DAT and NET |

Q & A

(Basic) What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as:

- Step 1: Formation of the 1,8-naphthyridine core via cyclization of aminopyridine precursors under acidic or basic conditions (e.g., using Pd/C catalysis for hydrogenation, as in ).

- Step 2: Introduction of the 2-ethylpiperidine moiety via nucleophilic acyl substitution or amidation (similar to methods in ).

- Step 3: Functionalization with the 4-methanesulfonylphenyl group using Suzuki-Miyaura coupling or Ullmann-type reactions.

Key Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts: Palladium-based catalysts improve coupling reactions (e.g., reports 22% yield using Pd/C and H₂).

- Temperature: Controlled heating (20–80°C) avoids decomposition of sensitive intermediates .

(Basic) Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., used this to confirm intramolecular N–H⋯N bonds).

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., provides InChIKey for cross-referencing computed spectra).

(Basic) What initial biological screening assays are recommended to evaluate therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use modified Ellman’s method () to test acetylcholinesterase (AChE) or lipoxygenase inhibition.

- Protocol: Incubate compound with enzyme and substrate (e.g., acetylthiocholine), measure absorbance at 412 nm to quantify activity .

- Cellular Cytotoxicity:

- MTT assay on cancer cell lines (e.g., HepG2) to assess IC₅₀ values.

- Receptor Binding Studies:

- Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) .

(Advanced) How can computational methods predict pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Docking:

- ADMET Prediction:

- MD Simulations:

- GROMACS or AMBER simulate binding stability over 100 ns trajectories to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.